2-(Biphenyl-4-yloxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone
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Overview
Description
2-(Biphenyl-4-yloxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a biphenyl group, a piperazine ring, and a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl with an appropriate reagent to introduce the oxy group.
Synthesis of the Piperazine Derivative: The piperazine ring is synthesized and functionalized with a 2-fluorobenzyl group.
Coupling Reaction: The biphenyl-4-yloxy intermediate is coupled with the piperazine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the biphenyl moiety.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic uses, subject to further research.
Industry: Use in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(Biphenyl-4-yloxy)-1-[4-(2-chlorobenzyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of fluorine.
2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in 2-(Biphenyl-4-yloxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone may confer unique properties such as increased lipophilicity, altered electronic effects, and specific biological activity compared to its analogs.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C25H25FN2O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H25FN2O2/c26-24-9-5-4-8-22(24)18-27-14-16-28(17-15-27)25(29)19-30-23-12-10-21(11-13-23)20-6-2-1-3-7-20/h1-13H,14-19H2 |
InChI Key |
AZZBMTYJMXSCIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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